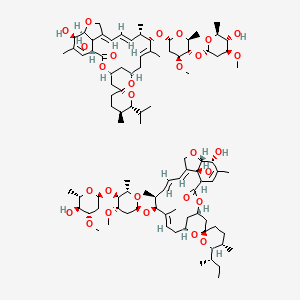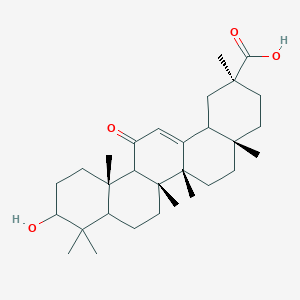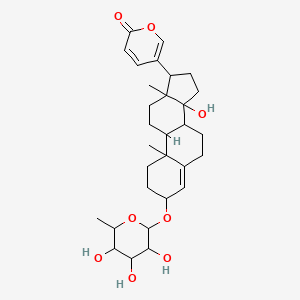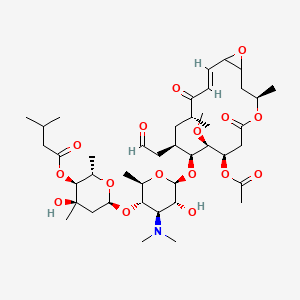
Naltrexone hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrexone hydrochloride dihydrate: is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. It works by blocking the euphoric and sedative effects of opioids, thereby reducing cravings and preventing relapse in individuals undergoing treatment for substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrexone hydrochloride dihydrate is synthesized from noroxymorphone through a series of chemical reactions. The reaction conditions typically involve heating the mixture to a temperature range of 50-70°C to achieve a high conversion rate .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Naltrexone hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of alkylating agents to introduce different functional groups.
Major Products: The major products formed from these reactions include various derivatives of naltrexone, such as 6β-naltrexol, which is a metabolite of naltrexone .
Scientific Research Applications
Chemistry: Naltrexone hydrochloride dihydrate is used as a reference standard in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods .
Biology: In biological research, this compound is used to study the effects of opioid antagonists on cellular and molecular pathways.
Medicine: Clinically, it is used to treat alcohol and opioid dependence by reducing cravings and preventing relapse . It is also being investigated for its potential use in treating other conditions such as obesity and autoimmune diseases .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various medications for the treatment of substance use disorders .
Mechanism of Action
Naltrexone hydrochloride dihydrate acts as a competitive antagonist at the mu, kappa, and delta opioid receptors in the central nervous system, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing the euphoric and sedative effects associated with opioid use . This mechanism helps in reducing cravings and preventing relapse in individuals undergoing treatment for substance use disorders.
Comparison with Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Nalmefene: Used for the treatment of alcohol dependence.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.
Uniqueness: Naltrexone hydrochloride dihydrate is unique in its long-lasting effects and oral bioavailability, making it suitable for long-term maintenance therapy in individuals recovering from substance use disorders . Unlike naloxone, which is used for emergency overdose reversal, naltrexone is used for ongoing treatment and prevention of relapse.
Properties
CAS No. |
850808-02-5 |
|---|---|
Molecular Formula |
C20H28ClNO6 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH.2H2O/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;;;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H;2*1H2/t15-,18+,19+,20-;;;/m1.../s1 |
InChI Key |
RMRRPHDKLROLJJ-VNANXUGNSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,4S,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B10770120.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770127.png)

![(3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B10770132.png)

![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)
![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
